molecular formula C20H21N3O2S B2787622 N-[(2-methyl-1H-indol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide CAS No. 2034388-51-5

N-[(2-methyl-1H-indol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2787622
CAS No.: 2034388-51-5
M. Wt: 367.47
InChI Key: CKFIWQZIHSIJQD-UHFFFAOYSA-N
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Description

N-[(2-methyl-1H-indol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide ( 2034388-51-5) is a synthetic small molecule with a molecular formula of C20H21N3O2S and a molecular weight of 367.46 g/mol . This carboxamide derivative features a complex structure incorporating a 2-methyl-1H-indole moiety linked via a methylene group to a nicotinamide (pyridine-3-carboxamide) core, which is further substituted with a tetrahydrothiophen-3-yloxy (thiolan-3-yloxy) group at the 6-position . The compound is offered with a purity of 90% or higher and is available in various quantities for research applications, including 5mg, 10mg, and 25mg . Compounds with similar structural features, particularly those containing the indole scaffold and carboxamide linkage, have demonstrated significant potential in medicinal chemistry research . Indole-based carboxamides have been investigated as selective inhibitors of various biological targets; for instance, closely related analogs have shown promise as potent and selective inhibitors of monoamine oxidase B (MAO-B), which is a key target in neurodegenerative disease research . Furthermore, the pyridine-3-carboxamide (nicotinamide) structure is a privileged scaffold in drug discovery, known for its diverse bioactivities and presence in numerous bioactive molecules . This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-13-8-16-9-14(2-4-18(16)23-13)10-22-20(24)15-3-5-19(21-11-15)25-17-6-7-26-12-17/h2-5,8-9,11,17,23H,6-7,10,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFIWQZIHSIJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CN=C(C=C3)OC4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps, including the preparation of intermediate compounds. A common synthetic route may involve:

    Preparation of 2-methyl-1H-indole-5-carbaldehyde: This can be achieved through the formylation of 2-methylindole.

    Formation of the indole derivative: The aldehyde group of 2-methyl-1H-indole-5-carbaldehyde is reacted with an appropriate amine to form the indole derivative.

    Synthesis of the nicotinamide derivative: The indole derivative is then coupled with 6-hydroxy-nicotinamide under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1H-indol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2-methyl-1H-indol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Research Implications and Gaps

  • Pharmacological Potential: The indole and thiolan motifs suggest applications in oncology or neurology, though specific studies are absent in the provided evidence.
  • Synthetic Challenges : The steric bulk of the indole-methyl group may complicate synthesis compared to simpler analogs like those in .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-[(2-methyl-1H-indol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide, and what reaction conditions are critical for optimal yield?

  • Methodological Answer : The synthesis typically involves multi-component reactions, such as:

  • Condensation reactions : Combining pyridine-3-carboxylic acid derivatives with functionalized indole and thiolan precursors. Solvent choice (e.g., isopropyl alcohol or DMF) and catalysts (e.g., palladium for cross-coupling) are critical. Ultrasonic activation can enhance reaction efficiency and reduce time .
  • Protection/deprotection strategies : For example, using tert-butoxycarbonyl (Boc) groups to stabilize reactive intermediates during indole functionalization .
    • Key Data : Yields range from 60–85% under optimized conditions, with purity >95% confirmed via HPLC .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : 1H/13C NMR to verify substitution patterns (e.g., indole C-H coupling at δ 7.2–7.8 ppm, thiolan protons at δ 3.1–3.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~450–470) .
  • X-ray crystallography : For resolving stereochemical ambiguities in the thiolan-3-yloxy moiety .

Advanced Research Questions

Q. How can researchers analyze the compound’s binding interactions with biological targets, and what computational tools are recommended?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the indole ring .
  • Surface plasmon resonance (SPR) : To quantify binding affinities (KD values) in real time .
    • Case Study : A structurally similar compound showed KD = 12 nM for kinase inhibition, attributed to π-π stacking with the indole moiety .

Q. What strategies can mitigate challenges in reaction scalability and purification?

  • Methodological Answer :

  • Continuous flow reactors : Improve scalability while maintaining yield consistency .
  • Chromatography : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients for high-purity isolation (>98%) .
  • Green chemistry : Catalyst-free reactions in ethanol reduce byproducts and simplify purification .

Q. How do structural modifications (e.g., substituent changes on the indole or thiolan groups) affect bioactivity?

  • Methodological Answer :

  • SAR Studies : Compare analogs (e.g., replacing 2-methylindole with 5-fluoroindole) to assess changes in potency. Bioassays (e.g., IC50 measurements in cancer cell lines) guide optimization .
  • Table : Key analogs and their activities:
Analog StructureBioactivity (IC50)Reference
2-Methylindole derivative45 nM (Kinase X)
5-Fluoroindole derivative28 nM (Kinase X)

Q. What are the limitations of current stability studies, and how can degradation pathways be characterized?

  • Methodological Answer :

  • Forced degradation : Expose the compound to heat (40–60°C), light, and pH extremes. Monitor via LC-MS to identify degradants (e.g., hydrolysis of the carboxamide group) .
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life under storage conditions .

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